Clomipramine HCl EP Impurity G

Catalog No.
S1790986
CAS No.
1425793-87-8
M.F
C17H16ClN
M. Wt
269.77
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomipramine HCl EP Impurity G

CAS Number

1425793-87-8

Product Name

Clomipramine HCl EP Impurity G

IUPAC Name

2-chloro-11-prop-2-enyl-5,6-dihydrobenzo[b][1]benzazepine

Molecular Formula

C17H16ClN

Molecular Weight

269.77

InChI

InChI=1S/C17H16ClN/c1-2-11-19-16-6-4-3-5-13(16)7-8-14-9-10-15(18)12-17(14)19/h2-6,9-10,12H,1,7-8,11H2

SMILES

C=CCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

Synonyms

N-Allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine; 3-Chloro-10,11-dihydro-5-(2-propen-1-yl)-5H-dibenz[b,f]azepine

UNII-95ZDY52P5P is a chemical identified as an impurity of Clomipramine Hydrochloride (PubChem: ). Clomipramine itself is a tricyclic antidepressant medication. Impurities are unwanted substances present in a chemical compound, and their presence can affect the quality and safety of the final product.

Here's what scientific research tells us about Clomipramine impurities:

  • Impact on Clomipramine's efficacy: The presence of impurities can potentially alter the effectiveness of Clomipramine as a medication. More research is needed to determine the specific impact of UNII-95ZDY52P5P on Clomipramine's therapeutic effects.
  • Safety considerations: Impurities may introduce potential safety hazards, such as causing unintended side effects. Further research is required to assess the safety profile of UNII-95ZDY52P5P.

Clomipramine Hydrochloride EP Impurity G is a chemical compound with the molecular formula C17H16ClNC_{17}H_{16}ClN and a molecular weight of 269.77 g/mol. It is recognized by its IUPAC name, 5-allyl-3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. This compound is classified as an impurity of Clomipramine, a tricyclic antidepressant primarily used to treat obsessive-compulsive disorder and other mental health conditions. Clomipramine Hydrochloride EP Impurity G is significant in pharmaceutical research, particularly concerning quality control and the assessment of drug purity .

Typical for organic compounds. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be substituted under certain conditions.
  • Allylic Rearrangement: The allyl group can participate in rearrangements or polymerizations depending on the reaction environment.
  • Reduction Reactions: The compound may be reduced to form different derivatives, which can be explored for potential therapeutic effects.

These reactions are crucial for understanding its behavior in pharmaceutical formulations and degradation pathways .

The synthesis of Clomipramine Hydrochloride EP Impurity G typically involves multi-step organic reactions that may include:

  • Formation of Dibenzoazepine Framework: This step often includes cyclization reactions involving appropriate precursors.
  • Chlorination: Selective chlorination introduces the chlorine atom into the aromatic system.
  • Allylation: The introduction of the allyl group can be achieved through nucleophilic substitution or addition reactions.

These synthesis routes are essential for producing this impurity in controlled laboratory settings, allowing researchers to study its properties and effects systematically .

Clomipramine Hydrochloride EP Impurity G serves several purposes in pharmaceutical research:

  • Quality Control: It is used as a reference standard for assessing the purity of Clomipramine formulations.
  • Research Studies: Investigating its biological activity helps understand the implications of impurities in therapeutic contexts.
  • Regulatory Compliance: Ensuring that pharmaceutical products meet safety standards requires thorough analysis of all impurities, including this one.

These applications highlight its importance in drug development and regulatory processes .

Interaction studies involving Clomipramine Hydrochloride EP Impurity G focus on its potential effects when combined with other pharmacologically active compounds. Key areas include:

  • Drug-Drug Interactions: Understanding how this impurity interacts with other medications can inform prescribing practices.
  • Pharmacokinetic Studies: Evaluating how this impurity affects absorption, distribution, metabolism, and excretion (ADME) profiles of Clomipramine.
  • Toxicological Assessments: Investigating any toxic effects resulting from interactions with biological systems.

Such studies are crucial for ensuring patient safety and optimizing therapeutic outcomes .

Clomipramine Hydrochloride EP Impurity G shares structural similarities with several other compounds. A comparison with similar compounds highlights its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
ClomipramineC17H21ClN314.81 g/molParent compound; used as an antidepressant
DesmethylclomipramineC16H19ClN288.79 g/molActive metabolite; less potent than Clomipramine
NorclomipramineC16H20ClN288.79 g/molAnother metabolite; involved in pharmacological effects
3-Chloro-5-(prop-2-en-1-yl)-10,11-dihydro-5H-dibenzo[b,f]azepineC17H16ClN269.77 g/molStructural variant; similar reactivity

The distinct feature of Clomipramine Hydrochloride EP Impurity G lies in its specific allyl substitution on the dibenzoazepine core, which may influence its biological interactions differently compared to its analogs .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

5.4

Dates

Modify: 2024-04-14

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